molecular formula C22H24FN3OS B2484290 3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-94-0

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2484290
CAS No.: 445268-94-0
M. Wt: 397.51
InChI Key: LQAGKUWJOGOJPA-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H24FN3OS and its molecular weight is 397.51. The purity is usually 95%.
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Biological Activity

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-94-0) is a synthetic compound that belongs to the class of thienoquinolines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse scientific sources.

Chemical Structure and Properties

The chemical formula of the compound is C22H24FN3OSC_{22}H_{24}FN_3OS. It features a thieno[2,3-b]quinoline core substituted with an amino group and an ethyl side chain. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of thienoquinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the N-6 position can lead to enhanced cytotoxic activity against human cervix carcinoma KB cells, with IC50 values ranging from 2.0 to 9.0 µM for related compounds .

Table 1: Cytotoxic Activity of Thienoquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundKB (cervical)Not specifically reported
Indolo[2,3-b]quinoline derivativeKB (cervical)2.0 - 9.0
Other thienoquinoline derivativesVarious0.03 - 0.50

These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in inducing differentiation in PC12 cells (a model for neuronal differentiation). Compounds related to thienoquinolines have shown potential in promoting neuritogenesis and enhancing neuronal survival in various experimental setups .

Table 2: Neurogenic Activity in PC12 Cells

CompoundEffect on PC12 Cells
3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolineInduces differentiation
Related compoundsNeuritogenic activity

The biological mechanisms underlying the activity of thienoquinolines often involve the inhibition of topoisomerase II and interaction with DNA. The introduction of alkyl-amino chains at specific positions significantly enhances these activities, leading to increased cytotoxicity against resistant cancer cell lines .

Case Studies

  • Cytotoxicity Against Multidrug Resistant Cells : A study demonstrated that certain thienoquinoline derivatives could overcome multidrug resistance in LoVo/DX colorectal adenocarcinoma cells. The resistance index values indicated effective cytotoxicity despite prior resistance mechanisms .
  • Neuronal Differentiation : Another investigation revealed that specific derivatives could induce differentiation in NGF-insensitive PC12 clones, suggesting a potential therapeutic application in neurodegenerative diseases .

Properties

IUPAC Name

3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c1-2-13-5-8-18-15(11-13)12-17-19(24)20(28-22(17)26-18)21(27)25-10-9-14-3-6-16(23)7-4-14/h3-4,6-7,12-13H,2,5,8-11,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAGKUWJOGOJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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